molecular formula C9H11NS2 B1661299 Benzenecarbothioamide, N-ethyl-2-mercapto- CAS No. 89390-09-0

Benzenecarbothioamide, N-ethyl-2-mercapto-

Cat. No.: B1661299
CAS No.: 89390-09-0
M. Wt: 197.3
InChI Key: YGKVQTUVENIXGM-UHFFFAOYSA-N
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Description

Benzenecarbothioamide, N-ethyl-2-mercapto- is a chemical compound with the molecular formula C9H11NS2. It is known for its unique properties and diverse applications in scientific research, ranging from catalysis to drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, N-ethyl-2-mercapto- typically involves the reaction of benzenecarbothioamide with ethyl mercaptan under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Benzenecarbothioamide, N-ethyl-2-mercapto- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, N-ethyl-2-mercapto- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenecarbothioamide, N-ethyl-2-mercapto- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, N-ethyl-2-mercapto- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or catalysis.

Comparison with Similar Compounds

Similar Compounds

  • Benzenecarbothioamide
  • N-ethylthiourea
  • 2-Mercaptobenzothiazole

Uniqueness

Benzenecarbothioamide, N-ethyl-2-mercapto- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-ethyl-2-sulfanylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS2/c1-2-10-9(12)7-5-3-4-6-8(7)11/h3-6,11H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKVQTUVENIXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)C1=CC=CC=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00753443
Record name N-Ethyl-2-sulfanylbenzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00753443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89390-09-0
Record name N-Ethyl-2-sulfanylbenzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00753443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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